![molecular formula C20H25ClN2O4S B3009935 1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide CAS No. 1210492-65-1](/img/structure/B3009935.png)
1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies.
Scientific Research Applications
- Findings :
- Findings :
Crystal Engineering and Solid-State Properties
Medicinal Chemistry
Materials Science
These applications highlight CLPMP’s versatility and potential impact across various scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for further investigation. 🌟
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-26-18-7-4-6-16(13-18)20(23-9-11-27-12-10-23)14-22-28(24,25)15-17-5-2-3-8-19(17)21/h2-8,13,20,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIMIDNRXUOCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide |
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